3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine
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Overview
Description
3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine is a complex heterocyclic compound characterized by its unique triazolo-triazin structure fused with a pentofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazolo-triazin oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Uniqueness
What sets 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine apart is its unique triazolo-triazin structure, which provides distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
36125-59-4 |
---|---|
Molecular Formula |
C8H11N7O4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-(7-aminotriazolo[4,5-d]triazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H11N7O4/c9-6-3-7(12-13-11-6)15(14-10-3)8-5(18)4(17)2(1-16)19-8/h2,4-5,8,16-18H,1H2,(H2,9,11,12) |
InChI Key |
WKFHRCDSFUCQOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NN=NC(=C3N=N2)N)O)O)O |
Origin of Product |
United States |
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